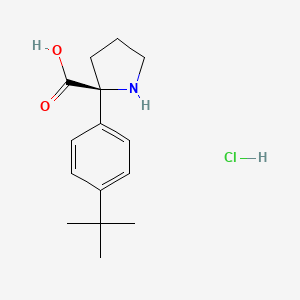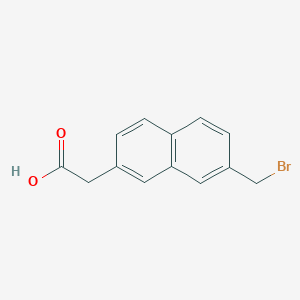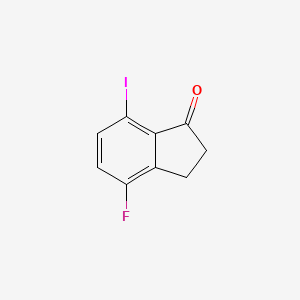
(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a pyrrolidine ring substituted with a tert-butyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a base.
Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts alkylation reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions
(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.
2-(4-(tert-butyl)phenyl)pyrrolidine: The compound without the carboxylic acid group.
Uniqueness
(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both the tert-butyl and phenyl groups.
特性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC名 |
(2S)-2-(4-tert-butylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-14(2,3)11-5-7-12(8-6-11)15(13(17)18)9-4-10-16-15;/h5-8,16H,4,9-10H2,1-3H3,(H,17,18);1H/t15-;/m0./s1 |
InChIキー |
ZBFYMNAAVBSNQT-RSAXXLAASA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@]2(CCCN2)C(=O)O.Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCN2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)


![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)


![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)



![4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline](/img/structure/B11844004.png)


![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)
